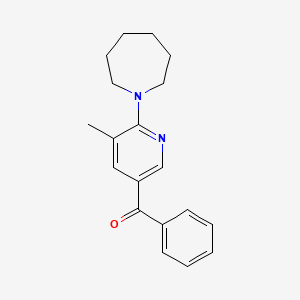
(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Azepan-1-yl)-5-méthylpyridin-3-yl)(phényl)méthanone: is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound features a pyridine ring substituted with an azepane group and a phenyl group, making it a unique structure in organic chemistry.
Préparation Méthodes
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of benzoyl chloride with azepane under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of benzoyl chloride with azepane under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types de réactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Réactifs et conditions communs:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Principaux produits formés:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications de la recherche scientifique
Chimie: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biologie: In biological research, it is used to study the interactions of azepane-containing compounds with biological targets, such as enzymes and receptors.
Industrie: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme d'action
The mechanism of action of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study the interactions of azepane-containing compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
Unicité: (6-(Azepan-1-yl)-5-méthylpyridin-3-yl)(phényl)méthanone est unique en raison de la présence à la fois d'un cycle azepane et d'un cycle pyridine dans sa structure. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[6-(azepan-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c1-15-13-17(18(22)16-9-5-4-6-10-16)14-20-19(15)21-11-7-2-3-8-12-21/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Clé InChI |
ADODVKYIIVKAHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCCCCC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


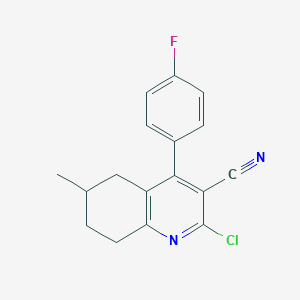

![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
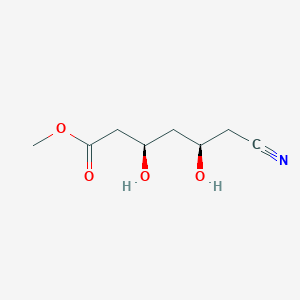
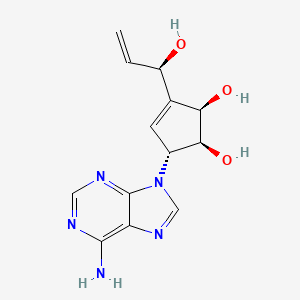
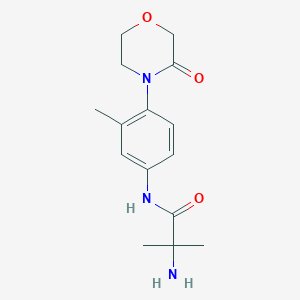
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)


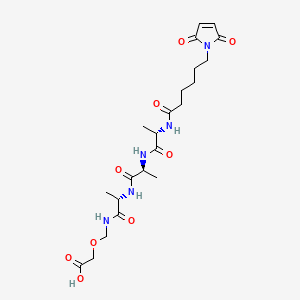
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
